molecular formula C19H16FNO3S B302101 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Katalognummer B302101
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: LHSMODDCRADMQZ-BOPFTXTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as EFdA, is a novel nucleoside reverse transcriptase inhibitor (NRTI) that has gained significant attention in the scientific community due to its potent anti-HIV activity. EFdA is a promising candidate for the development of new antiretroviral drugs due to its high efficacy, low toxicity, and unique mechanism of action.

Wirkmechanismus

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. It does this by mimicking the structure of the natural nucleoside, deoxyadenosine, which is incorporated into the viral DNA during replication. However, 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is structurally different from deoxyadenosine, which allows it to bind more tightly to the reverse transcriptase enzyme and prevent viral replication.
Biochemical and Physiological Effects:
5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have low toxicity in vitro and in vivo studies. It has also been shown to have a high barrier to resistance, meaning that the virus is less likely to develop resistance to 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione compared to other antiretroviral drugs. 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have a synergistic effect when combined with other antiretroviral drugs, which could lead to more effective HIV treatment regimens.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its high potency, which allows for lower dosages and reduces the risk of toxicity. However, 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not readily available commercially, which can limit its use in lab experiments. Additionally, the multi-step synthesis process can be challenging and time-consuming, which can be a limitation for researchers.

Zukünftige Richtungen

There are several future directions for 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione research, including the development of long-acting formulations, combination therapies, and exploration of its potential use in other viral infections. 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione's unique mechanism of action also makes it a promising candidate for the development of new antiviral drugs. Further research is needed to fully understand the potential of 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its role in the treatment of HIV and other viral infections.
In conclusion, 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a promising candidate for the development of new antiretroviral drugs due to its high efficacy, low toxicity, and unique mechanism of action. Its potent anti-HIV activity and synergistic effects with other antiretroviral drugs make it an attractive option for HIV treatment regimens. Further research is needed to fully understand the potential of 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its role in the treatment of viral infections.

Synthesemethoden

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the ethoxybenzylidene and fluorobenzyl groups. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-HIV activity and has shown to be highly effective against a broad range of HIV strains, including those that are resistant to current antiretroviral drugs. 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have a long half-life, which makes it a promising candidate for long-acting drug formulations.

Eigenschaften

Produktname

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molekularformel

C19H16FNO3S

Molekulargewicht

357.4 g/mol

IUPAC-Name

(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H16FNO3S/c1-2-24-16-6-4-3-5-14(16)11-17-18(22)21(19(23)25-17)12-13-7-9-15(20)10-8-13/h3-11H,2,12H2,1H3/b17-11-

InChI-Schlüssel

LHSMODDCRADMQZ-BOPFTXTBSA-N

Isomerische SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Kanonische SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.